6-epi-Castanospermine
Overview
Description
6-Epicastanospermine is a novel indolizidine alkaloid that has garnered significant interest in the scientific community due to its unique chemical structure and biological activities. It is structurally related to castanospermine, a well-known glycosidase inhibitor, and is characterized by its molecular formula C8H15NO4 .
Preparation Methods
The synthesis of 6-Epicastanospermine involves several steps, including the stereoselective formation of key intermediates. One notable synthetic route includes the phenylselenoamidation of trichloroacetimidate derived from allylic alcohol, followed by dihydroxylation of olefins to establish the three contiguous asymmetric centers . Another method involves the Sharpless asymmetric aminohydroxylation of furyl acrylate and subsequent oxidation of alpha-furfurylamine derivatives
Chemical Reactions Analysis
6-Epicastanospermine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trihaloethenes and phenylselenoamidation agents . The major products formed from these reactions are typically derivatives of the original compound, which retain the core indolizidine structure while introducing new functional groups .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: While industrial applications are limited, its role in research and development is significant.
Mechanism of Action
6-Epicastanospermine exerts its effects primarily by inhibiting glycosidases, enzymes that break down carbohydrates. It is particularly effective against cytosolic or neutral alpha-mannosidase, while it does not inhibit lysosomal (acidic) alpha-mannosidase . This selective inhibition is due to the compound’s structural similarity to D-pyranomannose, allowing it to bind effectively to the enzyme’s active site .
Comparison with Similar Compounds
6-Epicastanospermine is often compared to other indolizidine alkaloids such as castanospermine and deoxynojirimycin. While all these compounds inhibit glycosidases, 6-Epicastanospermine is unique in its selective inhibition of neutral alpha-mannosidase . This specificity makes it a valuable tool in biochemical research. Other similar compounds include:
Castanospermine: Inhibits all forms of alpha- and beta-D-glucosidases.
Deoxynojirimycin: Another glycosidase inhibitor with a slightly different inhibition profile.
Properties
IUPAC Name |
(1S,6R,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVVGAQPNNXQDW-SLBCVNJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147977 | |
Record name | 6-Epicastanospermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107244-34-8 | |
Record name | 6-Epicastanospermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107244348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Epicastanospermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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